
ADL5859
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ADL-5859 是一种选择性口服活性δ阿片受体激动剂。它是一种小分子化合物,化学式为 C24H28N2O3。 ADL-5859 由于其潜在的镇痛作用而受到关注,特别是在治疗神经性疼痛、急性疼痛和骨关节炎疼痛方面 .
准备方法
合成路线和反应条件
ADL-5859 的合成涉及多个步骤,从制备核心苯甲酰胺结构开始。关键中间体是 N,N-二乙基-4-(5-羟基螺[色烯-2,4’-哌啶]-4-基)苯甲酰胺。合成路线通常包括以下步骤:
苯甲酰胺核的形成: 这涉及将合适的苯甲酰氯与二乙胺反应形成苯甲酰胺。
螺环化: 然后将苯甲酰胺与合适的色烯衍生物进行螺环化,形成螺[色烯-2,4’-哌啶]结构。
工业生产方法
ADL-5859 的工业生产将遵循类似的合成路线,但在更大规模上进行。该工艺将涉及优化反应条件,以确保高产率和纯度。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施 .
化学反应分析
反应类型
ADL-5859 会发生几种类型的化学反应,包括:
氧化: ADL-5859 中的羟基可以被氧化,形成相应的酮或醛。
还原: 苯甲酰胺核中的羰基可以被还原,形成相应的醇。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成取代的芳香族化合物
科学研究应用
ADL-5859 具有多种科学研究应用,包括:
化学: 用作研究δ阿片受体激动剂行为的模型化合物。
生物学: 研究其对δ阿片受体和相关信号通路的影响。
医学: 研究其在治疗各种疼痛(包括神经性疼痛和骨关节炎)中的潜在镇痛作用 .
工业: 在开发新的疼痛管理疗法方面具有潜在的用途 .
作用机制
ADL-5859 通过选择性地与δ阿片受体结合并激活而发挥其作用。这种激活导致对疼痛信号通路进行调节,从而产生镇痛作用。该化合物对δ阿片受体显示出比其他阿片受体(如μ和κ受体)更高的选择性。 涉及的分子靶标和通路包括抑制腺苷酸环化酶、调节离子通道以及激活 G 蛋白偶联受体信号通路 .
相似化合物的比较
ADL-5859 在其对δ阿片受体的高选择性和口服生物利用度方面是独特的。类似的化合物包括:
SNC80: 另一种δ阿片受体激动剂,具有类似的镇痛作用,但药代动力学特性不同。
ADL-5747: 一种结构相关的化合物,具有类似的镇痛作用,但受体结合谱不同。
德尔托芬: 一种天然存在的肽,对δ阿片受体具有高度选择性 .
生物活性
ADL5859 is a novel nonpeptide δ-opioid receptor (DOP) agonist that has garnered attention for its potential therapeutic applications in pain management and depression. This article explores the biological activity of this compound, focusing on its analgesic and antidepressant effects, molecular mechanisms, and relevant case studies.
This compound, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide, exhibits high selectivity for the δ-opioid receptor with a Ki value of 0.8 nM. Its unique structure allows it to engage specifically with δ-opioid receptors while minimizing interactions with other opioid receptors, which is crucial for reducing unwanted side effects such as seizures and electroencephalogram disturbances observed with other agonists like SNC80 .
Analgesic Effects
This compound has demonstrated significant analgesic properties in various animal models of pain. In studies involving both inflammatory and neuropathic pain models, this compound effectively reduced mechanical allodynia and hyperalgesia. The analgesic effects were dose-dependent, with optimal doses ranging from 30 to 100 mg/kg in mouse models. Notably, these effects were mediated through δ-opioid receptors expressed on peripheral Nav1.8-positive neurons .
Table 1: Analgesic Efficacy of this compound in Animal Models
Model Type | Dose (mg/kg) | Effectiveness |
---|---|---|
CFA-induced Inflammatory Pain | 30-100 | Significant reduction in allodynia |
Sciatic Nerve Ligation | 30-100 | Significant reduction in hyperalgesia |
Antidepressant Activity
Recent studies have also highlighted the antidepressant-like effects of this compound. In forced swim tests (FST), this compound significantly decreased immobility time in a dose-dependent manner at doses of 3 and 10 mg/kg. This finding aligns with previous research indicating that selective DOP receptor agonists can reduce depressive-like behaviors .
Table 2: Antidepressant Effects of this compound
Dose (mg/kg) | Immobility Time Reduction (%) |
---|---|
1 | No effect |
3 | Moderate effect |
10 | Significant effect |
Molecular Mechanisms
The molecular mechanisms underlying the effects of this compound involve biased agonism at the δ-opioid receptor. Studies using genetically modified mice have shown that the analgesic effects are primarily mediated by δ-opioid receptors without inducing hyperlocomotion or receptor internalization, which are common side effects associated with other DOP agonists .
Case Study: Synergistic Effects with Other Compounds
A study examining the combination of this compound with LY2444296 revealed significant synergistic antidepressant-like effects at lower doses than when administered alone. This combination could potentially enhance therapeutic outcomes while minimizing side effects .
Clinical Trials and Future Directions
This compound has successfully passed Phase I clinical trials, demonstrating safety in humans, although it was ineffective in reducing osteoarthritis pain during Phase II trials . Despite this setback, its profile as a selective DOP receptor agonist suggests potential for further investigation into its efficacy for treating chronic pain and depression.
属性
Key on ui mechanism of action |
ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain. |
---|---|
CAS 编号 |
850305-06-5 |
分子式 |
C24H28N2O3 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide |
InChI |
InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3 |
InChI 键 |
OPIKUXLJQFYMSC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |
规范 SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ADL 5859 ADL-5859 ADL5859 N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。